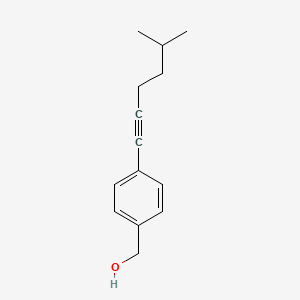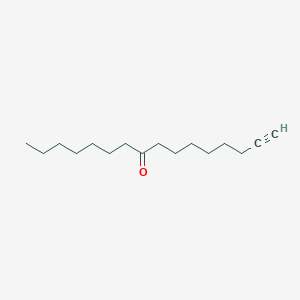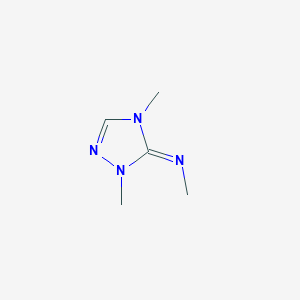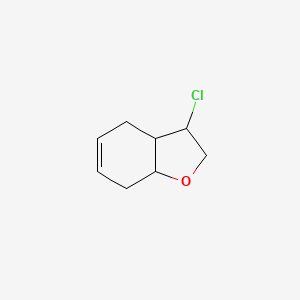![molecular formula C22H19NS2 B14213505 Acridine, 9-[bis(methylthio)methylene]-9,10-dihydro-10-phenyl- CAS No. 555152-94-8](/img/structure/B14213505.png)
Acridine, 9-[bis(methylthio)methylene]-9,10-dihydro-10-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acridine, 9-[bis(methylthio)methylene]-9,10-dihydro-10-phenyl- is a derivative of acridine, a heterocyclic organic compound containing nitrogen. Acridine derivatives are known for their broad range of biological activities and have been extensively studied for their potential therapeutic applications
准备方法
The synthesis of acridine, 9-[bis(methylthio)methylene]-9,10-dihydro-10-phenyl- typically involves the reaction of acridine derivatives with appropriate reagents under controlled conditions. One common method involves the use of bis(methylthio)methylene as a reagent to introduce the bis(methylthio)methylene group into the acridine structure . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is typically carried out at elevated temperatures to ensure complete conversion . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
化学反应分析
Acridine, 9-[bis(methylthio)methylene]-9,10-dihydro-10-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used but often include modified acridine derivatives with altered functional groups .
科学研究应用
In chemistry, they are used as intermediates in the synthesis of more complex molecules . In biology and medicine, acridine derivatives are known for their antimicrobial, anticancer, and antiviral activities . They have been investigated as potential therapeutic agents for the treatment of diseases such as cancer, Alzheimer’s disease, and bacterial infections . In industry, acridine derivatives are used as dyes, fluorescent materials, and in laser technologies due to their unique photophysical properties .
作用机制
The mechanism of action of acridine, 9-[bis(methylthio)methylene]-9,10-dihydro-10-phenyl- involves its interaction with biological molecules, particularly DNA. Acridine derivatives are known to intercalate into DNA, disrupting its structure and interfering with the function of DNA-related enzymes such as topoisomerases and telomerases . This intercalation can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death . The specific molecular targets and pathways involved depend on the particular biological context and the specific acridine derivative used .
相似化合物的比较
Acridine, 9-[bis(methylthio)methylene]-9,10-dihydro-10-phenyl- can be compared to other acridine derivatives such as acridine orange, acriflavine, and amsacrine. These compounds share a similar acridine core structure but differ in their functional groups and specific biological activities . For example, acridine orange is commonly used as a fluorescent dye for staining nucleic acids, while acriflavine has antimicrobial properties and is used as a disinfectant . Amsacrine is an anticancer agent that inhibits topoisomerase II and is used in chemotherapy . The unique bis(methylthio)methylene group in acridine, 9-[bis(methylthio)methylene]-9,10-dihydro-10-phenyl- distinguishes it from these other compounds and may confer specific biological activities and applications .
属性
CAS 编号 |
555152-94-8 |
|---|---|
分子式 |
C22H19NS2 |
分子量 |
361.5 g/mol |
IUPAC 名称 |
9-[bis(methylsulfanyl)methylidene]-10-phenylacridine |
InChI |
InChI=1S/C22H19NS2/c1-24-22(25-2)21-17-12-6-8-14-19(17)23(16-10-4-3-5-11-16)20-15-9-7-13-18(20)21/h3-15H,1-2H3 |
InChI 键 |
ZDXASDQLHDJWHS-UHFFFAOYSA-N |
规范 SMILES |
CSC(=C1C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC=CC=C4)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1'-[(Triphenylstannyl)methylene]bis(4-ethyl-3,5-dimethyl-1H-pyrazole)](/img/structure/B14213440.png)
![Benzo[b]thiophene-2-carboxylic acid, 6-bromo-4-methyl-](/img/structure/B14213453.png)
![1,3-Bis(3,4'-dihexyl[2,2'-bithiophen]-5-yl)propane-1,3-dione](/img/structure/B14213459.png)

![2-[(2-Methyl-4-phenylbutan-2-yl)sulfanyl]-1,3-benzothiazole](/img/structure/B14213466.png)

![N-Acetyl-L-leucyl-Nalpha-[(2S)-2-aminoundecanoyl]-L-phenylalaninamide](/img/structure/B14213475.png)
![2-[1-(6-Acetylpyridin-2-yl)ethylidene]-N-phenylhydrazine-1-carboxamide](/img/structure/B14213478.png)


![Benzenemethanol, 4-[3-(dibutylamino)-1-propynyl]-](/img/structure/B14213498.png)
![2,4-Dimethyl-6-[(pentafluoroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14213506.png)


